Berninamycin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

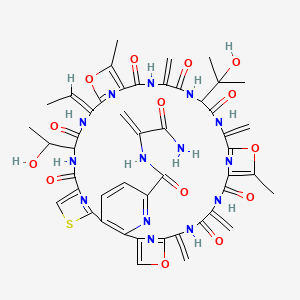

Berninamycin C is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria. This compound contains unique structural features, including oxazole rings and a pyridothiazolopyridinium chromophore, which contribute to its biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Berninamycin C involves the heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces species in different terrestrial model Streptomyces hosts. This method has led to the production of various berninamycin analogs, including this compound . The synthetic route typically involves the fermentation of Streptomyces bernensis in an aqueous nutrient medium, followed by extraction and purification processes .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

化学反応の分析

Types of Reactions

Berninamycin C undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

科学的研究の応用

Berninamycin C has a wide range of scientific research applications, including:

作用機序

Berninamycin C exerts its effects by inhibiting bacterial protein synthesis. It binds to the complex of 23S ribosomal RNA with protein L11, affecting various functions of the ribosomal A site. This binding disrupts the normal functioning of the ribosome, leading to the inhibition of protein synthesis in Gram-positive bacteria . The molecular targets involved in this mechanism include the ribosomal RNA and associated proteins .

類似化合物との比較

Similar Compounds

Berninamycin C is structurally and functionally similar to other thiopeptide antibiotics, such as:

Thiostrepton: Another thiopeptide antibiotic with a similar mode of action.

Berninamycin A: A closely related analog with slight structural differences.

Berninamycin B: Another analog with variations in its peptide loop.

Uniqueness

What sets this compound apart from its similar compounds is its unique structural features, such as the specific arrangement of oxazole rings and the pyridothiazolopyridinium chromophore. These features contribute to its distinct biological activity and potency against Gram-positive bacteria .

生物活性

Berninamycin C is a member of the thiopeptide class of antibiotics, characterized by its complex structure and significant biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is produced by the bacterium Streptomyces bernensis. It belongs to a broader class of compounds known as thiopeptides, which are recognized for their potent antibacterial properties, particularly against Gram-positive bacteria. The compound undergoes extensive posttranslational modifications that contribute to its structural diversity and biological efficacy .

Antimicrobial Activity

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Research has demonstrated that it is particularly effective against Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for this compound against these bacteria have been reported to be in the low micromolar range, indicating strong antimicrobial potency .

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. Thiopeptides like this compound bind to the ribosomal RNA within the 50S subunit, inhibiting peptide bond formation and ultimately leading to bacterial cell death. This mode of action is similar to that of other thiopeptides, such as thiostrepton and nosiheptide .

Case Studies and Experimental Data

-

Heterologous Expression Studies :

- In studies involving heterologous expression systems, this compound was produced in Streptomyces lividans and Streptomyces venezuelae, confirming its structural identity and biological activity. The expression levels varied, but significant amounts of Berninamycin A (which includes this compound) were achieved, demonstrating the feasibility of producing this antibiotic in model organisms .

- Posttranslational Modifications :

-

Bioactivity Assays :

- Various bioactivity assays have been conducted to evaluate the effectiveness of this compound against different bacterial strains. Results indicated that while linear forms of berninamycins showed reduced antibacterial activity compared to their cyclic counterparts, this compound maintained strong efficacy against tested pathogens .

Comparative Analysis

| Compound | Activity Against Gram-positive Bacteria | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Berninamycin A | Yes | 0.5 - 2 | Inhibition of protein synthesis |

| Berninamycin B | Yes | 1 - 4 | Inhibition of protein synthesis |

| This compound | Yes | 0.1 - 2 | Inhibition of protein synthesis |

特性

IUPAC Name |

(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSIEQRVFOZHA-ZRGSRPPYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N14O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。